molecular formula C21H31NO11 B12854657 Gal(b1-4)GalNAc(a)-O-Bn

Gal(b1-4)GalNAc(a)-O-Bn

Cat. No.: B12854657
M. Wt: 473.5 g/mol
InChI Key: SYUTXOZIXYNPMH-AEFJUSFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gal(β1-4)GalNAc(α)-O-Bn is a synthetic disaccharide derivative consisting of galactose (Gal) β1-4-linked to N-acetylgalactosamine (GalNAc), which is α-linked to a benzyl (Bn) group via an oxygen atom. This compound serves as a critical substrate in glycobiology research, particularly for studying O-glycosylation enzymes such as β1,4-galactosyltransferases (β1,4-GalT) . Its structure mimics natural O-glycan core structures but lacks sialylation or fucosylation modifications, making it a versatile tool for probing glycosyltransferase specificity and glycan-protein interactions .

In biological systems, Gal(β1-4)GalNAc-containing glycans are implicated in cell-cell recognition, immune responses, and cancer progression. For example, elevated levels of related glycans, such as Galβ1-4GlcNAc (LacNAc), are associated with tumor metastasis and serve as biomarkers in cancers like hepatocellular carcinoma .

Properties

Molecular Formula

C21H31NO11

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19+,20+,21+/m1/s1

InChI Key

SYUTXOZIXYNPMH-AEFJUSFESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-4)GalNAc(a)-O-Bn typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. One common method involves the use of UDP-galactose as the donor substrate and N-acetylglucosamine (GlcNAc) as the acceptor substrate, with the reaction catalyzed by beta-1,4-galactosyltransferase .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale enzymatic synthesis. This involves the use of recombinant glycosyltransferases expressed in microbial systems, such as Escherichia coli or yeast, to catalyze the glycosylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions

Gal(b1-4)GalNAc(a)-O-Bn can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate can yield aldehyde or carboxylic acid derivatives, while reduction with sodium borohydride can produce alcohol derivatives .

Scientific Research Applications

Gal(b1-4)GalNAc(a)-O-Bn has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Gal(b1-4)GalNAc(a)-O-Bn involves its interaction with specific glycosyltransferases and glycosidases. These enzymes recognize the glycosidic bonds and catalyze the addition or removal of sugar units. The compound can also bind to lectins, which are proteins that specifically recognize and bind to carbohydrate structures, thereby influencing cellular signaling pathways and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological roles of Gal(β1-4)GalNAc(α)-O-Bn and related glycans:

Compound Structure Key Features Biological Role/Applications References
Gal(β1-4)GalNAc(α)-O-Bn Galβ1-4GalNAcα-O-Bn Synthetic disaccharide with benzyl group; minimal core structure. Substrate for β1,4-GalT assays; used to study O-glycan biosynthesis and viral receptor specificity (e.g., influenza A binding) .
Core 1 O-glycan (Galβ1-3GalNAc) Galβ1-3GalNAcα-Ser/Thr Natural O-glycan core with β1-3 linkage. Minimal scaffold for sialylation/fucosylation; no inhibitory effect on influenza A virus (IC₅₀ >20 mM) .
3-Sialyl-Galβ1-4GalNAc Neu5Acα2-3Galβ1-4GalNAc Sialylated derivative of Galβ1-4GalNAc. Potent inhibitor of influenza H1N1 (IC₅₀ = 1.77 mM); critical for viral hemagglutinin binding .
Galβ1-4GlcNAcβ-O-Bn Galβ1-4GlcNAcβ-O-Bn Disaccharide with GlcNAc instead of GalNAc. Associated with cancer biomarkers (e.g., Galβ1-4GlcNAc in hepatocellular carcinoma); recognized by lectins like ECA and DSA .
GD2 ganglioside GalNAcβ1-4[Neu5Acα2-8Neu5Acα2-3]Galβ1-4Glcβ1-Cer Complex glycosphingolipid with ceramide and sialic acids. Tumor-associated antigen in neuroblastoma and melanoma; target for immunotherapy .
GalNAcβ1-3Galα1-4Galβ1-4Glc GalNAcβ1-3Galα1-4Galβ1-4Glcβ-pNP (Type 2 blood group antigen precursor) Trisaccharide with α1-4 linkage and p-nitrophenyl group. Involved in blood group antigen synthesis; used in glycan microarrays for antibody profiling .

Enzymatic Specificity

  • β1,4-Galactosyltransferase (β1,4-GalT) : Gal(β1-4)GalNAc(α)-O-Bn is a preferred acceptor for β1,4-GalT, which transfers galactose to terminal GlcNAc or GalNAc residues . In contrast, β1,3-galactosyltransferase (β1,3-GalT) selectively acts on core 1 O-glycans (Galβ1-3GalNAc) .
  • Sialyltransferases : Sialylation of Galβ1-4GalNAc (to form 3-sialyl-Galβ1-4GalNAc) enhances its binding affinity to influenza hemagglutinin by 10-fold compared to the unsialylated form .

Key Research Findings

  • Influenza Inhibition: Sialylated Galβ1-4GalNAc derivatives (e.g., 3-sialyl-Galβ1-4GalNAc) exhibit stronger inhibition of H1N1 (IC₅₀ = 1.77 mM) than monosialylated forms, underscoring the importance of sialic acid positioning .
  • Enzyme Competition : β1,4-GalNAcT and β1,4-GalT compete for the same oligosaccharide acceptors, with protein context influencing preferential GalNAc vs. Gal addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.